molecular formula C14H14BrNO2S B7539979 N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide

N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide

Cat. No. B7539979
M. Wt: 340.24 g/mol
InChI Key: ZOSUXUGYLLPHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide, also known as BTA-1, is an organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA-1 is a small molecule that has been shown to modulate the activity of certain ion channels, making it a promising candidate for the treatment of various diseases. In

Mechanism of Action

N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide works by modulating the activity of certain ion channels, particularly TRPV1 channels. These channels are involved in a variety of physiological processes, including pain perception, inflammation, and thermoregulation. N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been shown to block the activity of these channels, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its pain-reducing properties, N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been shown to reduce inflammation and improve thermoregulation. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide in lab experiments is its specificity for TRPV1 channels. This allows researchers to target these channels specifically, without affecting other ion channels or physiological processes. However, one limitation of using N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide is its relatively low potency. This can make it difficult to achieve the desired effect at low concentrations, and can limit its utility in certain experiments.

Future Directions

There are a number of potential future directions for research involving N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide. One area of interest is in the treatment of neuropathic pain, where N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has shown promise in animal models. Further research is needed to determine its efficacy in humans. Another area of interest is in the treatment of inflammatory conditions, such as arthritis, where N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been shown to reduce inflammation in animal models. Finally, there is potential for N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide to be used as a tool in neuroscience research, particularly in the study of ion channels and their role in physiological processes.

Synthesis Methods

The synthesis of N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide involves a multi-step process that begins with the reaction of 5-bromothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-methoxyphenyl)acetamide in the presence of a base to yield N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has shown promise is in the treatment of neuropathic pain. N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been shown to modulate the activity of TRPV1 channels, which are involved in the perception of pain. By blocking these channels, N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been shown to reduce pain in animal models of neuropathic pain.

properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-18-12-5-3-2-4-10(12)8-14(17)16-9-11-6-7-13(15)19-11/h2-7H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSUXUGYLLPHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide

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